2,4-Dibromoaniline is a substituted aromatic amine, appearing as a white to pale yellow crystalline solid. It serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, including dyes, pigments, pharmaceuticals, and agrochemicals. Its molecular structure, featuring two bromine atoms and an amino group on a benzene ring, provides specific reactivity that is leveraged in organic synthesis, particularly in cross-coupling reactions for building more complex molecules. The compound is generally stable under normal conditions and has a melting point of approximately 78-80 °C.
Substituting 2,4-Dibromoaniline with other dibromoaniline isomers, such as 2,6- or 3,5-dibromoaniline, or even with monobromoanilines, can lead to significant deviations in reaction outcomes. The specific positioning of the bromine atoms at the 2 and 4 positions, relative to the amino group, dictates the regioselectivity of subsequent reactions like electrophilic aromatic substitution and palladium-catalyzed cross-couplings. Using a different isomer will result in a different substitution pattern on the aromatic ring, leading to the formation of incorrect products. The electronic and steric environment of 2,4-dibromoaniline is distinct from its isomers, influencing reaction rates and the feasibility of certain transformations. Therefore, for syntheses where the final product's structure is dependent on the specific reactivity of the 2 and 4 positions, direct substitution is not a viable option and will compromise the integrity of the synthetic route.
2,4-Dibromoaniline exhibits a melting point of 78-80 °C, which is notably different from some of its isomers. For example, 2,5-dibromoaniline has a lower melting point of 51-53 °C. This difference in physical state at a given temperature can be critical for process design, particularly in reactions where temperature control is crucial for selectivity and yield.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 78-80 |
| Comparator Or Baseline | 2,5-Dibromoaniline: 51-53 |
| Quantified Difference | 25-29 °C higher than 2,5-dibromoaniline |
| Conditions | Standard atmospheric pressure. |
A higher melting point can be advantageous for handling and storage, and it influences the choice of reaction solvents and purification methods like crystallization.
In the palladium-catalyzed synthesis of substituted phenazines, the choice of bromoaniline precursor is critical. While 2-bromoaniline provides the parent phenazine in a high yield of 95%, the use of substituted bromoanilines like 2-bromo-4-(trifluoromethyl)aniline, a derivative conceptually similar to what could be accessed from 2,4-dibromoaniline, also results in a high yield of the corresponding disubstituted phenazine (80%). This demonstrates the utility of the 2-bromoaniline scaffold, inherent in 2,4-dibromoaniline, for accessing complex, functionalized phenazines which have applications in medicinal chemistry.
| Evidence Dimension | Yield of Substituted Phenazine (%) |
| Target Compound Data | 80 (for a 2-bromo-4-substituted aniline) |
| Comparator Or Baseline | 2-bromoaniline: 95 (for the parent phenazine) |
| Quantified Difference | Comparable high yields, demonstrating the robustness of the 2-bromoaniline core for this transformation. |
| Conditions | Palladium-catalyzed aryl ligation. |
For researchers in drug discovery and materials science, 2,4-dibromoaniline provides a reliable entry point to a class of valuable heterocyclic compounds, with the potential for high-yield transformations.
When synthesizing 2,4,6-tribromoaniline, a common intermediate, starting with aniline often leads to polysubstitution. A more controlled approach is the bromination of a monobromoaniline. For instance, bromination of 2-bromoaniline can yield 2,4-dibromoaniline with a regioselectivity of 83:17 for the desired product over the 2,6-isomer. Similarly, brominating 4-bromoaniline gives 2,4-dibromoaniline with a 79:21 selectivity. This highlights that if 2,4-dibromoaniline is the target, starting with the appropriately substituted monobromoaniline is a more direct and higher-yielding strategy than direct bromination of aniline.
| Evidence Dimension | Regioselectivity (2,4-isomer vs. 2,6-isomer) |
| Target Compound Data | Not applicable (as it is the product) |
| Comparator Or Baseline | Bromination of 2-bromoaniline: 83:17; Bromination of 4-bromoaniline: 79:21 |
| Quantified Difference | Demonstrates the feasibility of producing 2,4-dibromoaniline with high regioselectivity. |
| Conditions | Copper-catalyzed oxidative bromination with NaBr and Na2S2O8. |
For process chemists aiming for high purity and yield of 2,4-dibromoaniline, selecting the correct starting material and reaction conditions is crucial to avoid a mixture of isomers that would require costly separation.
Due to its specific substitution pattern, 2,4-dibromoaniline is the preferred starting material for multistep syntheses where functionalization at the 2 and 4 positions is required. This is particularly relevant in the development of pharmaceuticals and agrochemicals where specific structural motifs are essential for biological activity.
The 2-bromoaniline substructure within 2,4-dibromoaniline makes it a valuable precursor for the synthesis of functionalized phenazines. These heterocyclic compounds are of interest for their electronic properties in materials science and as scaffolds in medicinal chemistry.
The structure of 2,4-dibromoaniline can be used to create specific chromophoric systems in dyes and pigments. The positions of the bromine atoms influence the electronic properties of the resulting dye molecule, which in turn determines its color and fastness properties.
Acute Toxic;Irritant